molecular formula C30H44O9 B190896 Cymarin CAS No. 508-77-0

Cymarin

Cat. No.: B190896
CAS No.: 508-77-0
M. Wt: 548.7 g/mol
InChI Key: XQCGNURMLWFQJR-CISXATDNSA-N
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Mechanism of Action

Target of Action

Cymarin, a cardiac glycoside, primarily targets the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.

Mode of Action

This compound acts as an inhibitor of the Na+/K±ATPase enzyme . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to an increase in intracellular sodium levels. This increase in sodium concentration can lead to a series of cellular changes, including increased force of cardiac muscle contraction .

Result of Action

The primary result of this compound’s action is an increase in the force of cardiac muscle contraction . This can be beneficial in conditions such as heart failure, where the heart’s pumping ability is compromised.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cymarine can be extracted from the aforementioned plants through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol to isolate the glycosides from the plant material .

Industrial Production Methods: Industrial production of cymarine involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The purified compound is then crystallized to obtain cymarine in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cymarine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of cymarine .

Scientific Research Applications

Cymarine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

508-77-0

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1

InChI Key

XQCGNURMLWFQJR-CISXATDNSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Key on ui other cas no.

508-77-0

Pictograms

Acute Toxic; Health Hazard

Synonyms

Cymarin
Cymarine
h Strophanthin
h-Strophanthin
k Strophanthin alpha
k-Strophanthin-alpha
Strophantisel
Tsimarin
Zimarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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